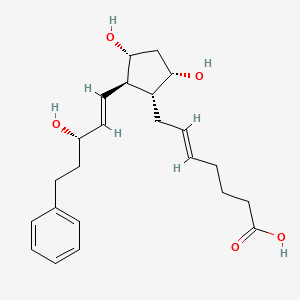
5-trans-17-phenyl trinor Prostaglandin F2alpha
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-trans-17-phenyl trinor Prostaglandin F2alpha is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. This compound is an isomer of 17-phenyl trinor Prostaglandin F2alpha, where the double bond between carbons 5 and 6 has been changed from cis (Z) to trans (E) . It is primarily used as an analytical standard for detecting and quantifying impurities in commercial preparations of prostaglandin analogs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-trans-17-phenyl trinor Prostaglandin F2alpha involves several steps, including the formation of the prostaglandin skeleton and the introduction of the phenyl group at the 17th position. The key steps typically involve:
Formation of the Prostaglandin Skeleton: This is achieved through a series of reactions starting from a suitable precursor, such as a cyclopentane derivative.
Introduction of the Phenyl Group: The phenyl group is introduced at the 17th position using a Grignard reaction or a similar organometallic reaction.
Isomerization: The final step involves the isomerization of the double bond between carbons 5 and 6 from cis (Z) to trans (E) using specific catalysts and reaction conditions
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
5-trans-17-phenyl trinor Prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
5-trans-17-phenyl trinor Prostaglandin F2alpha has several scientific research applications, including:
Chemistry: Used as an analytical standard for detecting and quantifying impurities in commercial preparations of prostaglandin analogs.
Biology: Studied for its potential biological activity, although specific published reports on its biological activity are limited.
Medicine: Investigated for its potential use as an ocular hypotensive drug, similar to its cis isomer.
Industry: Used in the development and quality control of pharmaceutical products containing prostaglandin analogs
作用机制
The mechanism of action of 5-trans-17-phenyl trinor Prostaglandin F2alpha is likely similar to that of its cis isomer. It is believed to exert its effects by binding to prostaglandin receptors and modulating various physiological processes. The specific molecular targets and pathways involved include the activation of prostaglandin F receptors, leading to changes in intracellular signaling pathways and physiological responses .
相似化合物的比较
Similar Compounds
17-phenyl trinor Prostaglandin F2alpha: The cis isomer of 5-trans-17-phenyl trinor Prostaglandin F2alpha, used as an ocular hypotensive drug.
Bimatoprost: A prostaglandin analog used to treat glaucoma and ocular hypertension.
Latanoprost: Another prostaglandin analog used for similar medical applications
Uniqueness
This compound is unique due to its trans configuration of the double bond between carbons 5 and 6, which may result in different biological activities and properties compared to its cis isomer and other similar compounds .
属性
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1+,15-14+/t18-,19+,20+,21-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-UGYUJCRHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C/CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
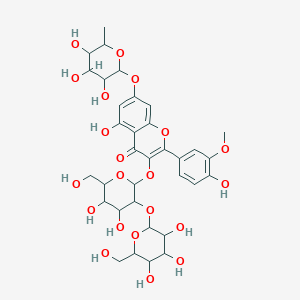
![2-(4-ethoxyanilino)-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]acetohydrazide](/img/structure/B8236228.png)
![1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol](/img/structure/B8236236.png)
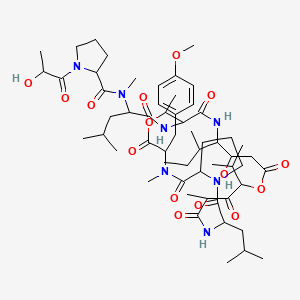
![methyl 6-[3-ethenyl-4-[(Z)-3-[3-ethenyl-5-[[4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8236248.png)
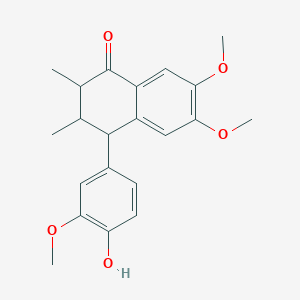
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8236259.png)
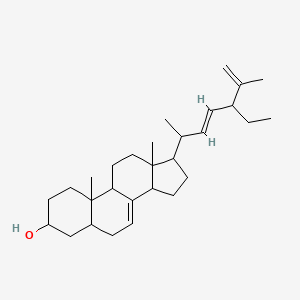
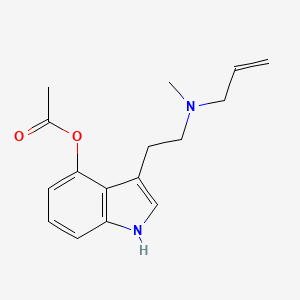
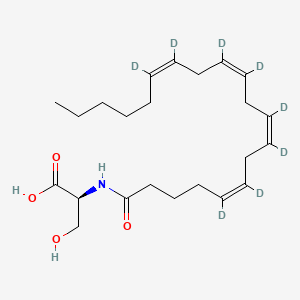
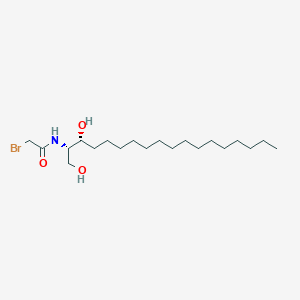
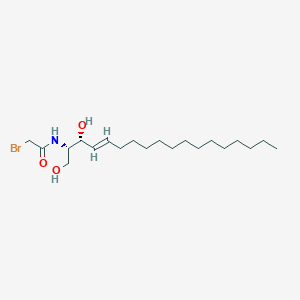
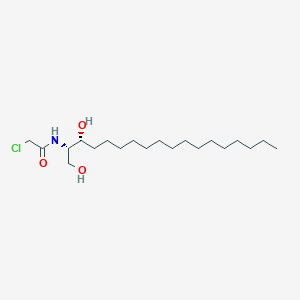
![2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate](/img/structure/B8236322.png)
